molecular formula C14H18FN5O2S B6772852 N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6772852
M. Wt: 339.39 g/mol
InChI Key: FPDJWJHYHHWXRN-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a triazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2S/c1-19-14(9-16-18-19)23(21,22)17-11-5-4-8-20(10-11)13-7-3-2-6-12(13)15/h2-3,6-7,9,11,17H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJWJHYHHWXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)NC2CCCN(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group. The triazole ring is then constructed through cyclization reactions, and finally, the sulfonamide group is introduced.

    Piperidine Ring Formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Fluorophenyl Substitution:

    Triazole Ring Construction: The triazole ring is typically formed via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Sulfonamide Introduction: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide
  • N-[1-(2-bromophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide
  • N-[1-(2-methylphenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide

Uniqueness

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-methyltriazole-4-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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